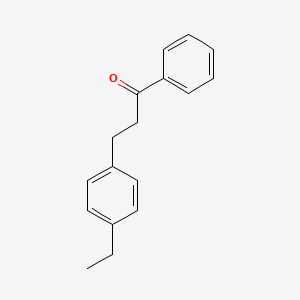

3-(4-Ethylphenyl)-1-phenylpropan-1-one

Description

Properties

Molecular Formula |

C17H18O |

|---|---|

Molecular Weight |

238.32 g/mol |

IUPAC Name |

3-(4-ethylphenyl)-1-phenylpropan-1-one |

InChI |

InChI=1S/C17H18O/c1-2-14-8-10-15(11-9-14)12-13-17(18)16-6-4-3-5-7-16/h3-11H,2,12-13H2,1H3 |

InChI Key |

CQZYDCNWJIAZIA-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their substituent differences:

Key Observations :

- Halogenated analogs (e.g., Cl, Br) exhibit reduced electron density, favoring nucleophilic reactions ().

- Heterocyclic substituents (e.g., indole in ) introduce steric bulk and alter conjugation pathways.

Reactivity in Coupling Reactions

- Selectivity : this compound undergoes coupling at the α-position (adjacent to the ketone) rather than the benzylic position, yielding fused products in 62–70% yields ().

- Comparison with Chlorophenyl Analog : The 4-chlorophenyl derivative exhibits similar α-selectivity but lower yields (61–68%) due to steric and electronic effects ().

Physical and Spectroscopic Properties

Melting Points and Yields

*Yields depend on the application (e.g., 82% for anthracene derivatives in ).

Spectroscopic Data

Preparation Methods

Reaction Conditions and Optimization

-

Catalyst Loading : NaOH (5 mol%)

-

Milling Time : 60 minutes

-

Temperature : Ambient (25°C)

-

Yield : 85–90% after recrystallization

The mechanochemical method eliminates the need for volatile organic solvents, aligning with green chemistry principles. Nuclear magnetic resonance (NMR) analysis confirms the product’s structure through distinct aromatic proton signals at δ 7.2–7.8 ppm and a carbonyl peak at δ 207 ppm in the spectrum.

Friedel-Crafts Acylation

Friedel-Crafts acylation offers a classical route to aryl ketones, leveraging electrophilic aromatic substitution. For 3-(4-Ethylphenyl)-1-phenylpropan-1-one, anisole derivatives are acylated using phenylacetyl chloride in the presence of aluminum chloride (AlCl₃).

Synthetic Procedure

-

Reagents :

-

4-Ethylbenzene (1.0 equiv.)

-

Phenylacetyl chloride (1.2 equiv.)

-

AlCl₃ (1.5 equiv.) in anhydrous dichloromethane (DCM)

-

-

Conditions :

-

Temperature: 0°C to room temperature (RT)

-

Reaction Time: 12 hours

-

-

Workup : Hydrolysis with ice-cold HCl, followed by column chromatography (hexane:ethyl acetate = 10:1)

This method produces high-purity material, as evidenced by gas chromatography–mass spectrometry (GC-MS) with >99% purity. However, the use of stoichiometric AlCl₃ generates corrosive waste, complicating industrial scalability.

Solution-Phase Aldol Condensation with Lewis Acids

Aldol condensation catalyzed by cesium fluoride (CsF) in acetonitrile (CH₃CN) provides a high-yielding route under mild conditions. A mixture of 4-ethylbenzaldehyde (1 mmol), acetophenone (1.5 mmol), and CsF (2.5 mmol) in CH₃CN is stirred at 30°C under nitrogen.

Key Parameters

The CsF-mediated reaction avoids strong acids or bases, reducing side reactions. Fourier-transform infrared spectroscopy (FTIR) validates the carbonyl stretch at 1685 cm⁻¹, consistent with ketone formation.

Comparative Analysis of Preparation Methods

Table 1: Method Comparison

| Method | Yield (%) | Purity (%) | Environmental Impact | Scalability |

|---|---|---|---|---|

| Mechanochemical | 85–90 | >98 | Low | Moderate |

| Friedel-Crafts | 78 | >99 | High | Limited |

| CsF-Catalyzed | 78 | 97 | Moderate | High |

Mechanochemical Advantages :

-

Solvent-free, energy-efficient, and short reaction times.

-

Ideal for small-scale synthesis but limited by milling equipment availability.

Friedel-Crafts Limitations :

-

Corrosive waste and moisture-sensitive conditions.

-

Requires rigorous purification to remove AlCl₃ residues.

CsF-Catalyzed Balance :

-

Mild conditions and compatibility with diverse substrates.

-

Higher solvent use compared to mechanochemical methods.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(4-Ethylphenyl)-1-phenylpropan-1-one, and how can reaction parameters be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or Claisen-Schmidt condensation. Key parameters include temperature (60–120°C), solvent selection (e.g., ethanol, dichloromethane), and acid/base catalysts (e.g., AlCl₃, KOH). For example, optimizing pH to 8–10 during condensation minimizes side-product formation, while recrystallization in ethanol enhances purity .

Q. What spectroscopic techniques are employed to characterize this compound, and what key spectral features confirm its structure?

- Methodological Answer :

- ¹H/¹³C NMR : Aromatic protons appear as multiplets at δ 7.2–8.1 ppm, while the ketone carbonyl resonates at ~200 ppm in ¹³C NMR.

- FT-IR : A strong C=O stretch at ~1680 cm⁻¹ confirms the ketone group.

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 252 [M⁺]) validate the molecular formula .

Q. What purification techniques are most effective post-synthesis, and how do solvent choices impact recrystallization efficiency?

- Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate eluent) removes polar impurities. Recrystallization in ethanol or acetone at controlled cooling rates (e.g., 0.5°C/min) yields high-purity crystals. Solvent polarity must balance solubility and nucleation kinetics to avoid oiling-out .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and stability of this compound under varying conditions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model electronic properties, such as HOMO-LUMO gaps, to predict oxidative stability. Molecular docking (AutoDock Vina) simulates ligand-receptor interactions, identifying potential binding sites for biological targets like histamine receptors .

Q. What strategies resolve discrepancies in crystallographic data for this compound, especially when dealing with twinned crystals or low-resolution data?

- Methodological Answer : For twinned data, SHELXL’s TWIN/BASF commands refine scale factors and orientation matrices. High-resolution refinement employs anisotropic displacement parameters and Hirshfeld surface analysis to validate intermolecular interactions. For low-resolution data, constraints on bond lengths/angles improve model accuracy .

Q. How does the ethyl substituent’s position on the phenyl ring influence physicochemical properties compared to structural analogs (e.g., 3-(2-Ethylphenyl) derivatives)?

- Methodological Answer : The para-ethyl group enhances steric bulk and electron-donating effects, increasing lipophilicity (logP +0.5 vs. ortho-substituted analogs). UV-Vis spectroscopy shows a redshift (~10 nm) in λ_max due to extended conjugation, confirmed by TD-DFT simulations .

Q. What experimental approaches elucidate the compound’s interactions with biological targets (e.g., mast cell receptors) in allergy-related pathways?

- Methodological Answer : In vitro assays (e.g., β-hexosaminidase release in RBL-2H3 mast cells) quantify histamine inhibition. Competitive binding assays with radiolabeled ligands (³H-mepyramine) measure receptor affinity. Molecular dynamics simulations (NAMD) map hydrogen-bonding interactions with active-site residues .

Q. How can stereochemical integrity be maintained during scaled-up synthesis, particularly in multi-step reactions involving chiral intermediates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.